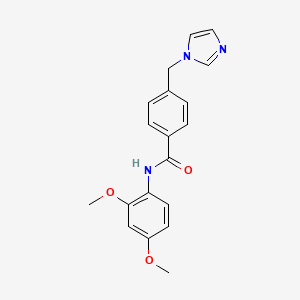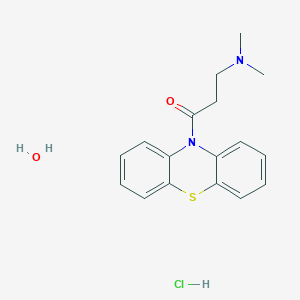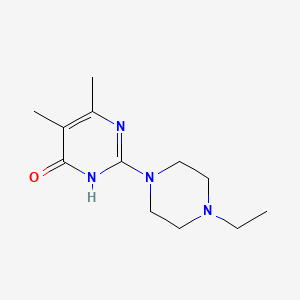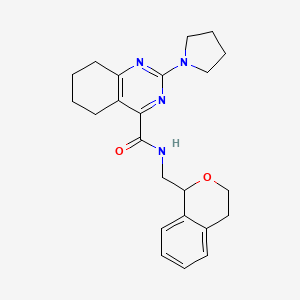![molecular formula C23H27FN2O2 B6026846 2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)
2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound belongs to the spirocyclic class of compounds and has a unique structure that makes it suitable for various research applications.
Mécanisme D'action
The mechanism of action of 2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, which can lead to changes in their activity and function. These changes can then result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has potential anti-cancer and anti-inflammatory properties. In addition, this compound has also been shown to have an effect on the central nervous system, which can lead to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structure, which makes it suitable for various research applications. In addition, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the research on 2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One possible direction is to further study the mechanism of action of this compound and its interactions with various enzymes and proteins in the body. Another direction is to explore the potential use of this compound in the development of new drugs for the treatment of various diseases. In addition, future research can also focus on the synthesis of other spirocyclic compounds using this compound as a starting material.
Méthodes De Synthèse
The synthesis of 2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves several steps. The first step involves the condensation of 4-fluorobenzaldehyde and 3-methoxybenzaldehyde with 1,2-diaminocyclohexane in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization to form the spirocyclic structure of the compound. The final step involves the purification of the compound using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential applications in various scientific research fields. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins, which can provide valuable insights into the mechanism of action of these molecules. In addition, this compound has also been studied for its potential use in the synthesis of other spirocyclic compounds.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-28-21-5-2-4-19(14-21)16-26-12-3-10-23(22(26)27)11-13-25(17-23)15-18-6-8-20(24)9-7-18/h2,4-9,14H,3,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKIIVTGBCFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6026787.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)


![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)
